![molecular formula C25H22N2O4 B2404601 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-43-7](/img/structure/B2404601.png)
3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Properties
- A study by Kiskan and Yagci (2007) explored the synthesis of a similar monomer with both benzoxazine and coumarin rings. This compound exhibited unique properties like photodimerization and thermal ring-opening reaction, demonstrating its potential in materials science, particularly in polymer chemistry (Kiskan & Yagci, 2007).
Pharmacological Activities
- Mahmoud, El-Bordany, and Elsayed (2017) synthesized various fused oxazine compounds, including derivatives similar to the compound , which showed promise in pharmacological activities like antioxidant and anticancer properties (Mahmoud, El-Bordany, & Elsayed, 2017).
DNA-PK Inhibition and Anti-Platelet Activity
- Ihmaid et al. (2012) conducted a study on similar benzoxazine derivatives, investigating their DNA-PK inhibition and anti-platelet activities. This research indicates potential applications in therapeutic treatments targeting DNA repair mechanisms and blood coagulation processes (Ihmaid et al., 2012).
Herbicidal Applications
- A study by Sun et al. (2019) on a related compound demonstrated significant herbicidal activities, suggesting potential applications in agriculture for weed control (Sun et al., 2019).
DNA-PK and PI3K Inhibition
- Morrison et al. (2014) investigated similar compounds for their DNA-PK and PI3K inhibition, highlighting potential applications in cancer therapy and immunology (Morrison et al., 2014).
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16-23(18-5-7-19(29-2)8-6-18)24(28)20-9-10-22-21(25(20)31-16)14-27(15-30-22)13-17-4-3-11-26-12-17/h3-12H,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJMCETVAATYEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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